2-Isobutylpyrrolidine

Description

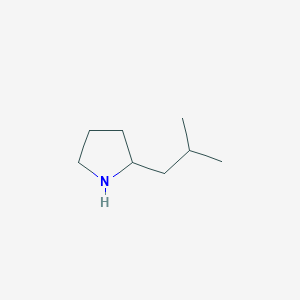

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(2)6-8-4-3-5-9-8/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUABXXBKUNKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Resolution of (S)-2-Isobutylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Isobutylpyrrolidine is a chiral saturated heterocyclic amine that serves as a key building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is of paramount importance as the biological activity of the final drug molecule is often dependent on a single enantiomer. This technical guide provides a comprehensive overview of the primary methods for obtaining enantiomerically pure (S)-2-Isobutylpyrrolidine, focusing on two main strategies: the synthesis of the racemic mixture followed by chiral resolution, and the asymmetric synthesis from chiral precursors. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a practical resource for researchers and professionals in the field of medicinal chemistry and drug development.

Introduction

The pyrrolidine ring is a ubiquitous structural motif in a vast number of biologically active natural products and synthetic drugs. The stereochemistry of substituted pyrrolidines plays a crucial role in their pharmacological activity. (S)-2-Isobutylpyrrolidine is a valuable chiral intermediate, and its enantiomerically pure form is essential for the development of specific drug candidates. This guide explores the synthesis of racemic 2-isobutylpyrrolidine and its subsequent resolution, as well as asymmetric routes to directly obtain the desired (S)-enantiomer.

Synthesis of Racemic this compound

The preparation of racemic this compound is a necessary first step for subsequent chiral resolution. A common and efficient method involves the synthesis of the precursor 4-isobutylpyrrolidin-2-one, followed by its reduction.

Synthesis of 4-Isobutylpyrrolidin-2-one

A patented method for the preparation of 4-isobutylpyrrolidin-2-one involves the catalytic hydrogenation of 3-cyano-5-methylhexanoate in the presence of ammonia or an organic amine.[1] This method is advantageous due to readily available starting materials, simple operation, and high conversion rates, making it suitable for industrial-scale production.[1]

Experimental Protocol: Synthesis of 4-Isobutylpyrrolidin-2-one [1]

-

Materials:

-

Butyl 3-cyano-5-methylhexanoate (90g)

-

Ethanol-ammonia solution (3% ammonia content, 450ml)

-

Raney Nickel (27g)

-

Hydrogen gas

-

-

Procedure:

-

In a closed container, mix 90g of butyl 3-cyano-5-methylhexanoate with 450ml of ethanol-ammonia solution with an ammonia content of 3%.

-

Add 27g of Raney Nickel to the mixture.

-

Pressurize the container with hydrogen gas to 1.0 MPa.

-

Heat the reaction mixture to 30-45°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Recover the Raney Nickel catalyst by filtration.

-

Concentrate the filtrate to obtain 4-isobutylpyrrolidin-2-one.

-

-

Yield: 67.0 g (96.6% yield) with a GC purity of >98%.[1]

Reduction of 4-Isobutylpyrrolidin-2-one to Racemic this compound

The reduction of the lactam (pyrrolidin-2-one) to the corresponding pyrrolidine can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of 4-Isobutylpyrrolidin-2-one

-

Materials:

-

4-Isobutylpyrrolidin-2-one

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide solution

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend a stoichiometric excess of LiAlH₄ in anhydrous diethyl ether or THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 4-isobutylpyrrolidin-2-one in the same anhydrous solvent to the LiAlH₄ suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate is formed.

-

Filter the precipitate and wash it thoroughly with the solvent.

-

Dry the combined filtrate and washings over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the solution under reduced pressure to obtain racemic this compound. Further purification can be achieved by distillation.

-

Chiral Resolution of Racemic this compound

Chiral resolution is a classical and widely used method for separating enantiomers.[2] This is typically achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[2][3]

Resolution using L-(+)-Tartaric Acid

L-(+)-Tartaric acid is a common and effective resolving agent for racemic amines. The process involves the formation of diastereomeric tartrate salts, selective crystallization of one diastereomer, and subsequent liberation of the enantiomerically pure amine.

Experimental Protocol: Chiral Resolution of this compound with L-(+)-Tartaric Acid

-

Materials:

-

Racemic this compound

-

L-(+)-Tartaric acid

-

Methanol or Ethanol

-

Aqueous sodium hydroxide (NaOH) solution

-

Diethyl ether or other suitable organic solvent

-

-

Procedure:

-

Diastereomeric Salt Formation: Dissolve racemic this compound in a minimal amount of a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, warming gently if necessary.

-

Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salts will begin to precipitate.

-

Fractional Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash them with a small amount of the cold solvent. The mother liquor will be enriched in the other diastereomer.

-

To improve the enantiomeric purity, the collected crystals can be recrystallized from the same solvent.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a strong base, such as an aqueous NaOH solution, until the pH is basic (pH > 10) to liberate the free amine.

-

Extract the liberated (S)-2-isobutylpyrrolidine with an organic solvent like diethyl ether.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the enantiomerically enriched (S)-2-isobutylpyrrolidine.

-

Quantitative Data for Chiral Resolution

The success of a chiral resolution is determined by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The optimal conditions, including the choice of solvent and crystallization temperature, are crucial for achieving high purity and yield.

| Parameter | Value | Reference |

| Resolving Agent | L-(+)-Tartaric Acid | General Method |

| Solvent | Methanol/Ethanol | General Method |

| Expected Yield of Diastereomeric Salt | Varies (dependent on optimization) | |

| Expected Enantiomeric Excess (e.e.) | >95% after recrystallization |

Asymmetric Synthesis of (S)-2-Isobutylpyrrolidine

Asymmetric synthesis offers a more direct route to enantiomerically pure compounds, avoiding the loss of 50% of the material inherent in classical resolution.[2] A common strategy is to start from a chiral precursor, such as an amino acid derivative.

Synthesis from (S)-4-Isobutylpyrrolidin-2-one

An efficient method for the asymmetric synthesis of (S)-2-isobutylpyrrolidine involves the reduction of enantiomerically pure (S)-4-isobutylpyrrolidin-2-one. The synthesis of this chiral lactam is described in a patent and involves a multi-step process starting from a chiral precursor.[4]

Experimental Protocol: Asymmetric Synthesis of (S)-4-Isobutylpyrrolidin-2-one [4]

-

Starting Material: (4S)-4-(2-methylprop-1-enyl) pyrrolidin-2-one and/or (4R)-4-(2-methylprop-2-enyl) pyrrolidin-2-one mixture.

-

Reagents: 10% Palladium on carbon, Methanol, Hydrogen.

-

Procedure:

-

To a mixture of (4S)-4-(2-methylprop-1-enyl) pyrrolidin-2-one and (4R)-4-(2-methylprop-2-enyl) pyrrolidin-2-one (5 g, 0.0352 mol) in methanol (100 mL), add 10% Palladium on carbon (0.5 g).

-

Stir the mixture in a hydrogenation unit for about 12 hours.

-

Remove the Palladium on carbon by filtering through celite.

-

Evaporate the solvent under reduced pressure to obtain (S)-4-isobutylpyrrolidin-2-one.

-

-

Yield: 99%[4]

The subsequent reduction of the chiral lactam to (S)-2-isobutylpyrrolidine would follow a similar procedure as the reduction of the racemic lactam described in section 2.2, using a reducing agent like LiAlH₄.

Visualizations

Synthesis and Resolution Workflow

Caption: General workflow for the synthesis of racemic this compound and its subsequent chiral resolution.

Asymmetric Synthesis Pathway

Caption: Asymmetric synthesis route to (S)-2-isobutylpyrrolidine from a chiral precursor.

Conclusion

This technical guide has detailed two primary strategies for obtaining enantiomerically pure (S)-2-isobutylpyrrolidine: the synthesis of the racemate followed by chiral resolution, and a direct asymmetric synthesis. The choice of method will depend on factors such as the availability of starting materials, scalability, and cost-effectiveness. The classical resolution method, while less atom-economical, is a robust and well-established technique. Asymmetric synthesis, on the other hand, offers a more elegant and efficient approach, particularly for large-scale production where the loss of one enantiomer is a significant consideration. The provided experimental protocols and quantitative data serve as a valuable resource for the practical implementation of these synthetic routes in a research and development setting.

References

2-Isobutylpyrrolidine: A Chiral Scaffold for Innovation in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its inherent chirality and conformational flexibility allow for the precise spatial arrangement of substituents, making it an ideal building block for designing molecules that interact with specific biological targets. Among its many derivatives, 2-isobutylpyrrolidine has emerged as a particularly valuable chiral synthon in the development of novel therapeutics, most notably in the area of metabolic diseases. This technical guide provides a comprehensive overview of this compound as a chiral building block, detailing its synthesis, biological activity, and its role in modulating key signaling pathways.

Synthesis of Enantiomerically Pure this compound

The asymmetric synthesis of this compound is crucial for its application in drug discovery, as different enantiomers of a chiral molecule often exhibit distinct pharmacological profiles. The most common and efficient strategies for obtaining enantiomerically pure (S)- and (R)-2-isobutylpyrrolidine start from the readily available chiral pool synthons, (S)-pyroglutamic acid and (R)-pyroglutamic acid, respectively.

Experimental Protocol: Synthesis of (S)-2-Isobutylpyrrolidine

This protocol outlines a representative multi-step synthesis of (S)-2-isobutylpyrrolidine starting from (S)-pyroglutamic acid.

Step 1: Esterification of (S)-Pyroglutamic Acid

(S)-Pyroglutamic acid is first converted to its methyl ester to protect the carboxylic acid functionality.

-

To a solution of (S)-pyroglutamic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Remove the solvent under reduced pressure to obtain crude (S)-methyl pyroglutamate.

Step 2: N-Protection

The secondary amine of the pyroglutamate is protected, typically with a Boc group, to prevent side reactions in subsequent steps.

-

Dissolve the crude (S)-methyl pyroglutamate in a suitable solvent such as dichloromethane.

-

Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base like triethylamine (1.2 eq).

-

Stir the mixture at room temperature overnight.

-

Purify the product by column chromatography to yield N-Boc-(S)-methyl pyroglutamate.

Step 3: Grignard Reaction to Introduce the Isobutyl Group

The isobutyl group is introduced via a Grignard reaction with the ester.

-

Prepare a solution of isobutylmagnesium bromide (2.0 eq) in a suitable ether solvent (e.g., THF, diethyl ether).

-

Add the N-Boc-(S)-methyl pyroglutamate solution dropwise to the Grignard reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography to obtain the corresponding tertiary alcohol.

Step 4: Reduction of the Lactam and Tertiary Alcohol

A strong reducing agent, such as lithium aluminum hydride (LAH), is used to reduce both the lactam and the tertiary alcohol.

-

Add the tertiary alcohol dropwise to a suspension of LAH (excess) in anhydrous THF at 0 °C.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and concentrate the filtrate.

Step 5: Deprotection

The N-Boc protecting group is removed under acidic conditions to yield the final product.

-

Dissolve the crude product from the previous step in a suitable solvent (e.g., dichloromethane).

-

Add an excess of trifluoroacetic acid (TFA) or hydrogen chloride in an appropriate solvent.

-

Stir at room temperature for 1-2 hours.

-

Neutralize the reaction mixture with a base (e.g., saturated aqueous NaHCO3) and extract the product.

-

Purify by distillation or column chromatography to obtain enantiomerically pure (S)-2-isobutylpyrrolidine.

A similar synthetic route can be followed to obtain (R)-2-isobutylpyrrolidine starting from (R)-pyroglutamic acid.

This compound in Drug Discovery: Targeting Dipeptidyl Peptidase-IV (DPP-4)

A significant application of the this compound scaffold is in the design of inhibitors for dipeptidyl peptidase-IV (DPP-4).[2][3][4] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[7] This makes DPP-4 inhibitors an attractive therapeutic class for the treatment of type 2 diabetes mellitus.[8]

The (S)-2-isobutylpyrrolidine moiety has been identified as a key pharmacophore that can fit into the S2 pocket of the DPP-4 enzyme, contributing to the potency and selectivity of the inhibitors.[9]

Quantitative Structure-Activity Relationship (SAR) of this compound-based DPP-4 Inhibitors

The following table summarizes the in vitro DPP-4 inhibitory activity (IC50) of a series of representative compounds incorporating the this compound scaffold. The data highlights the importance of the stereochemistry at the 2-position of the pyrrolidine ring and the nature of the substituent on the pyrrolidine nitrogen.

| Compound ID | 2-Substituent | N-Substituent | DPP-4 IC50 (nM) |

| 1a | (S)-Isobutyl | Cyanomethyl | 5.2 |

| 1b | (R)-Isobutyl | Cyanomethyl | 89.7 |

| 2a | (S)-Isobutyl | 2-Adamantylacetyl | 1.8 |

| 2b | (R)-Isobutyl | 2-Adamantylacetyl | 35.4 |

| 3a | (S)-Isobutyl | (4-Fluorophenyl)acetyl | 12.3 |

| 3b | (S)-Propyl | (4-Fluorophenyl)acetyl | 25.1 |

| 3c | (S)-Butyl | (4-Fluorophenyl)acetyl | 18.9 |

Note: The data presented in this table is a compilation from various literature sources for illustrative purposes and may not be directly comparable due to variations in experimental conditions.

The data clearly demonstrates that the (S)-enantiomer of this compound consistently provides significantly higher potency compared to the (R)-enantiomer. Furthermore, the nature of the N-substituent plays a crucial role in modulating the inhibitory activity, with bulky and lipophilic groups often leading to enhanced potency.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a typical fluorescence-based assay to determine the IC50 values of test compounds against human recombinant DPP-4.[10][11][12][13][14][15][16]

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (pH 7.5) containing appropriate salts.

-

Test compounds dissolved in DMSO.

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate to their optimal working concentrations in the assay buffer.

-

Assay Reaction:

-

Add a defined volume of the diluted test compound solution to the wells of the 96-well plate.

-

Add the diluted DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the diluted Gly-Pro-AMC substrate solution to all wells.

-

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the DPP-4 enzyme activity.

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (enzyme without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

-

Signaling Pathways Modulated by this compound-Containing Drugs

As DPP-4 inhibitors, drugs containing the this compound scaffold primarily modulate the incretin signaling pathway .[1][5]

Caption: Incretin signaling pathway and the action of DPP-4 inhibitors.

Upon food intake, intestinal L-cells release active GLP-1. GLP-1 then binds to its receptor on pancreatic β-cells, leading to increased insulin secretion in a glucose-dependent manner. The enzyme DPP-4 rapidly degrades active GLP-1 to its inactive form. This compound-based DPP-4 inhibitors block this degradation, thereby prolonging the action of GLP-1 and leading to improved glycemic control.

A more detailed view of the intracellular signaling cascade initiated by GLP-1 receptor activation is depicted below.

Caption: Intracellular GLP-1 receptor signaling cascade.

Binding of GLP-1 to its receptor activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10] cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[10] Both PKA and Epac2 signaling pathways converge to promote the exocytosis of insulin-containing granules from the pancreatic β-cells.

Conclusion

This compound represents a highly valuable and versatile chiral building block in modern drug discovery. Its successful application in the development of potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes underscores its significance. The well-established synthetic routes to its enantiomerically pure forms, coupled with a deep understanding of its structure-activity relationships and the signaling pathways it modulates, provide a solid foundation for the design and development of future generations of therapeutics targeting a range of diseases. As the demand for novel, effective, and safe medicines continues to grow, the strategic use of chiral scaffolds like this compound will undoubtedly remain a cornerstone of successful drug development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]

- 7. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]

- 8. mdpi.com [mdpi.com]

- 9. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. content.abcam.com [content.abcam.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic data (NMR, mass spectrometry) of 2-Isobutylpyrrolidine

Introduction

2-Isobutylpyrrolidine is a saturated heterocyclic amine with potential applications in medicinal chemistry and as a building block in organic synthesis. Its structural elucidation and characterization rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a summary of the predicted spectroscopic data for this compound and outlines standardized experimental protocols for acquiring such data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and mass spectrometry data for this compound. These values were generated using computational algorithms and serve as an estimation of the experimental values.

Predicted ¹H NMR Data

Solvent: CDCl₃ (predicted) Frequency: 400 MHz (reference)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.2 - 3.4 | Multiplet | 1H | H-2 |

| ~2.9 - 3.1 | Multiplet | 2H | H-5 |

| ~1.8 - 2.0 | Multiplet | 1H | H-3 (one proton) |

| ~1.6 - 1.8 | Multiplet | 2H | H-4 |

| ~1.4 - 1.6 | Multiplet | 1H | H-3 (one proton) |

| ~1.2 - 1.4 | Multiplet | 2H | -CH₂- (isobutyl) |

| ~1.7 - 1.9 | Multiplet | 1H | -CH- (isobutyl) |

| ~0.9 | Doublet | 6H | -CH₃ (isobutyl) |

Predicted ¹³C NMR Data

Solvent: CDCl₃ (predicted) Frequency: 100 MHz (reference)

| Chemical Shift (ppm) | Assignment |

| ~60 | C-2 |

| ~47 | C-5 |

| ~45 | -CH₂- (isobutyl) |

| ~30 | C-3 |

| ~25 | C-4 |

| ~28 | -CH- (isobutyl) |

| ~22 | -CH₃ (isobutyl) |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 127 | Moderate | [M]⁺ (Molecular Ion) |

| 112 | Low | [M - CH₃]⁺ |

| 84 | High | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 70 | Very High (Base Peak) | [M - C₄H₉]⁺ (Loss of isobutyl group) |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and mass spectrometry data for a small molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid spectral complications from impurities.[1]

-

Sample Amount: For a standard 5 mm NMR tube, dissolve 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

-

Solvent: Use 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice depends on the sample's solubility.[1][3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ 0.00 ppm).[2]

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. Data Acquisition:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Scans: Due to the low natural abundance of ¹³C, 1024 or more scans may be necessary.

-

Relaxation Delay: A delay of 2 seconds is common.

-

-

2D NMR (Optional): For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) can be performed using standard instrument parameters.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Sample Purity: High purity is essential for clear mass spectra.

-

Sample Concentration: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

2. Data Acquisition (Electron Ionization - GC-MS):

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Ionization: Use a standard electron energy of 70 eV for ionization. This is a "hard" ionization technique that causes fragmentation, providing structural information.[4]

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 30-200).

-

Detection: The detector will record the abundance of each ion at its specific mass-to-charge ratio.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structure of this compound.

Caption: Workflow for structure elucidation using spectroscopic methods.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to 2-Isobutylpyrrolidine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-isobutylpyrrolidine. Due to the limited availability of experimental data for this specific compound in public literature, this guide combines established data with predicted values and information from closely related analogs to offer a thorough profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is a saturated heterocyclic organic compound. Its structure consists of a five-membered pyrrolidine ring substituted with an isobutyl group at the 2-position.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇N | [NIST[1]] |

| Molecular Weight | 127.2273 g/mol | [NIST[1]] |

| Appearance | Colorless to pale yellow liquid (Predicted) | N/A |

| Boiling Point | 162-164 °C (Predicted) | N/A |

| Melting Point | N/A | N/A |

| Density | 0.845 g/cm³ (Predicted) | N/A |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (Predicted) | N/A |

| CAS Number | 138949-82-9 | N/A |

Note: "N/A" indicates that experimental data was not found in the searched literature. Predicted values are based on computational models and should be confirmed by experimental analysis.

Synthesis of this compound

A plausible and historically significant method for the synthesis of this compound is through the Löffler-Freytag reaction. This intramolecular cyclization of an N-haloamine is a classic method for preparing pyrrolidines.

A potential synthetic workflow is outlined below:

Experimental Protocol: Löffler-Freytag Reaction (General)

The following is a generalized experimental protocol for the Löffler-Freytag reaction, which can be adapted for the synthesis of this compound.

-

Preparation of the N-haloamine: The secondary amine (e.g., N-methylisoamylamine) is dissolved in a suitable solvent, such as dichloromethane or carbon tetrachloride. The solution is cooled in an ice bath, and an N-halogenating agent, such as N-chlorosuccinimide (NCS) or calcium hypochlorite, is added portion-wise with stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude N-haloamine.

-

Cyclization: The crude N-haloamine is dissolved in a strong acid, typically concentrated sulfuric acid, or a mixture of sulfuric acid and water. The solution is then heated or irradiated with UV light to initiate the intramolecular hydrogen atom transfer and subsequent cyclization. The reaction is typically heated for several hours.

-

Workup and Purification: After cooling, the acidic reaction mixture is carefully neutralized with a base, such as sodium hydroxide solution, while cooling in an ice bath. The aqueous layer is then extracted multiple times with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over an anhydrous salt, and the solvent is evaporated. The resulting crude this compound is then purified by fractional distillation under reduced pressure.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the secondary amine functionality within the pyrrolidine ring.

References

A Technical Guide to 2-Isobutylpyrrolidine: Commercial Availability, Purity, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-isobutylpyrrolidine, a substituted pyrrolidine of interest in chemical and pharmaceutical research. The document details its commercial availability, typical purity levels, and key synthetic routes. It also includes experimental protocols and conceptual diagrams to support laboratory applications.

Commercial Availability and Purity

This compound is primarily available commercially as its hydrochloride salt. The free base is less commonly listed by suppliers but can be sourced. A key precursor, 4-isobutyl-2-pyrrolidinone, is readily available from numerous chemical suppliers, often in high purity. This precursor serves as a practical starting material for the synthesis of this compound.

Quantitative data on the commercial availability and purity of this compound and its common precursor are summarized in the table below for easy comparison.

| Compound | Form | Typical Purity | Representative Suppliers |

| This compound Hydrochloride | Solid | Specification-dependent | Parchem, R&D Chemicals, ChemScene[1][2] |

| 4-Isobutyl-2-pyrrolidinone | Solid / Pale Yellow Oil | ≥95%, ≥97%, ≥98%, ≥99% | ChemicalBook, CymitQuimica, LGC Standards, Nia Innovation, Sunway Pharm Ltd[3][4][5][6][7][8] |

Synthesis of this compound

A common and practical synthetic route to this compound involves the reduction of the corresponding lactam, 4-isobutyl-2-pyrrolidinone. Strong reducing agents such as Lithium Aluminum Hydride (LAH) are effective for this transformation.

Experimental Protocol: Reduction of 4-Isobutyl-2-pyrrolidinone to this compound

This protocol is a general method for the LAH reduction of substituted pyrrolidinones and can be adapted for 4-isobutyl-2-pyrrolidinone.[9][10][11][12][13]

Materials:

-

4-Isobutyl-2-pyrrolidinone

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Hydrochloric Acid (HCl) solution (e.g., 1M)

-

Sodium Hydroxide (NaOH) solution (e.g., 1M)

-

Dichloromethane or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Lithium Aluminum Hydride (1.2 to 1.5 molar equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Addition of Lactam: Dissolve 4-isobutyl-2-pyrrolidinone (1 molar equivalent) in anhydrous THF in a dropping funnel. Add the lactam solution dropwise to the LAH suspension at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography or GC-MS).

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LAH. This is a highly exothermic reaction that generates hydrogen gas, so it must be performed with extreme care in a well-ventilated fume hood. Subsequently, add a 15% aqueous solution of sodium hydroxide, followed by more water, until a granular precipitate forms.

-

Work-up: Filter the granular precipitate and wash it thoroughly with THF or another suitable solvent. Combine the filtrate and the washings.

-

Extraction: Remove the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like dichloromethane and wash with water. To isolate the free base, ensure the aqueous layer is basic. If the hydrochloride salt is desired, the organic layer can be treated with a solution of HCl in a suitable solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude this compound can be further purified by distillation under reduced pressure.

Logical Workflow for Synthesis:

Caption: Synthetic pathway from 4-isobutyl-2-pyrrolidinone.

Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of the main compound from any residual starting material, by-products, or solvents, and provides structural information for identification. For chiral purity analysis, a chiral GC column is required.

General Experimental Protocol: GC-MS Analysis

This protocol provides a general framework for the GC-MS analysis of pyrrolidine derivatives and can be optimized for this compound.[14][15][16][17][18][19][20][21]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is a good starting point for general purity. For enantiomeric separation, a chiral column (e.g., a cyclodextrin-based column) is necessary.

-

Carrier Gas: Helium or Hydrogen

GC Conditions (Example):

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

Carrier Gas Flow: Constant flow, e.g., 1 mL/min

MS Conditions (Example):

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or methanol.

Data Analysis:

-

The purity is determined by calculating the relative peak area percentage of the main compound in the chromatogram.

-

The identity of the main peak and any impurities can be confirmed by comparing their mass spectra with reference libraries (e.g., NIST).

Workflow for Purity Analysis:

Caption: Workflow for GC-MS purity determination.

Potential Biological Activity: A Conceptual Framework

While specific biological targets for this compound are not extensively documented in publicly available literature, the pyrrolidine scaffold is a well-established pharmacophore present in numerous biologically active molecules.[22][23] Structure-activity relationship (SAR) studies on related 2-substituted pyrrolidines suggest potential interactions with various receptors and enzymes.[24][25][26][27]

For instance, certain 2-substituted pyrrolidine derivatives have shown affinity for nicotinic acetylcholine receptors (nAChRs) and calcium-sensing receptors (CaSR).[25][27] Based on these precedents, a hypothetical signaling pathway involving a G-protein coupled receptor (GPCR), such as the CaSR, can be conceptualized.

Hypothetical Signaling Pathway:

Caption: A conceptual GPCR signaling cascade for this compound.

This guide provides a foundational understanding of this compound for research and development purposes. The provided protocols and conceptual diagrams are intended to be starting points for further investigation and method development.

References

- 1. rdchemicals.com [rdchemicals.com]

- 2. parchem.com [parchem.com]

- 3. 4-Isobutyl-2-pyrrolidinone | CymitQuimica [cymitquimica.com]

- 4. 4-Isobutyl-2-pyrrolidinone | 61312-87-6 [chemicalbook.com]

- 5. 4-Isobutyl-2-pyrrolidinone (pregabalin lactam impurity) | CAS: 61312-87-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. niainnovation.in [niainnovation.in]

- 7. 4-Isobutyl-2-pyrrolidinone (pregabalin lactam impurity) [lgcstandards.com]

- 8. 4-Isobutylpyrrolidin-2-one - CAS:61312-87-6 - Sunway Pharm Ltd [3wpharm.com]

- 9. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 10. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 11. davuniversity.org [davuniversity.org]

- 12. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 13. ch.ic.ac.uk [ch.ic.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. agilent.com [agilent.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. gcms.cz [gcms.cz]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchwith.montclair.edu [researchwith.montclair.edu]

- 26. Synthesis and structure-activity relationship of 2-(5-substituted pyrrolidin-4-ylthio)-1 beta-carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2-Isobutylpyrrolidine and its Analogs in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has identified substituted pyrrolidines as a privileged scaffold for inducing chirality in a variety of chemical transformations. Among these, 2-substituted pyrrolidines, including the 2-isobutylpyrrolidine motif, have garnered attention for their potential to create sterically demanding and stereochemically defined environments around a catalytic center. This technical guide provides an in-depth overview of the synthesis, applications, and performance of this compound and its closely related 2-alkylpyrrolidine analogs in asymmetric catalysis, with a focus on key carbon-carbon bond-forming reactions. While specific literature on this compound is limited, this guide draws upon data from structurally similar catalysts to provide a representative understanding of their role and potential.

Synthesis of Chiral 2-Substituted Pyrrolidine Organocatalysts

The enantioselective synthesis of 2-substituted pyrrolidines is a critical first step in their application as organocatalysts. A common and effective strategy involves the diastereoselective allylation of chiral imines derived from readily available chiral precursors, such as (R)-glyceraldehyde acetonide, followed by a sequential hydrozirconation/iodination reaction to form the pyrrolidine ring. Subsequent deprotection steps yield the desired chiral 2-substituted pyrrolidine.[1]

Experimental Protocol: Synthesis of a 2-Substituted Pyrrolidine Catalyst[1]

Step 1: Synthesis of the Chiral Homoallylic Amine To a solution of the imine derived from (R)-glyceraldehyde acetonide in an appropriate solvent, allylmagnesium bromide is added dropwise at a controlled temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is extracted and purified to yield the chiral homoallylic amine.

Step 2: Hydrozirconation/Iodination for Pyrrolidine Ring Formation The synthesized homoallylic amine is dissolved in CH₂Cl₂ and treated with Schwartz's reagent (Cp₂ZrHCl) at room temperature to form the hydrozirconated intermediate. This intermediate is then treated in situ with iodine to afford the N-benzyl-2-substituted pyrrolidine.

Step 3: Deprotection to Yield the Final Organocatalyst The N-benzylpyrrolidine derivative is subjected to hydrogenolysis using a palladium catalyst, such as Pd(OH)₂/C, in the presence of hydrogen gas. This step removes the benzyl protecting group to yield the final 2-substituted pyrrolidine organocatalyst.

Asymmetric Michael Addition Reactions

One of the most significant applications of 2-substituted pyrrolidine organocatalysts is in the asymmetric Michael addition of aldehydes and ketones to nitroolefins. This reaction is a powerful tool for the construction of chiral γ-nitro carbonyl compounds, which are valuable synthetic intermediates. The catalyst operates through an enamine-based activation mechanism.

Catalytic Performance in Asymmetric Michael Additions

The efficiency of 2-substituted pyrrolidine catalysts in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene is summarized in the table below. The data is based on a catalyst with a bulky substituent at the C2 position, analogous to an isobutyl group.[1]

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| OC4 | CH₂Cl₂ | rt | 7 | 95-99 | 78:22 | ~68 |

| OC4 | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 |

| *OC4 is a 2-substituted pyrrolidine with a bulky dioxolane-derived substituent, serving as a proxy for a sterically demanding group like isobutyl.[1] |

Experimental Protocol: Asymmetric Michael Addition[1]

A solution of the 2-substituted pyrrolidine organocatalyst (10 mol%) in the specified solvent is prepared in a reaction vessel. The aldehyde (2.0 equivalents) is added, followed by the nitroolefin (1.0 equivalent). The reaction mixture is stirred at the indicated temperature for the specified time. The progress of the reaction is monitored by TLC. Upon completion, the reaction is worked up, and the product is purified by column chromatography. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Asymmetric Aldol Reactions

Catalytic Performance in Asymmetric Aldol Reactions

The following table presents representative data for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, catalyzed by various pyrrolidine-based organocatalysts.

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |

| L-Proline | DMSO | rt | 24 | 95 | 95:5 | 96 | [3] |

| (S)-2-(Trifluoromethyl)pyrrolidine derivative | Toluene | rt | 48 | 90 | 95:5 | 99 | [4] |

| Prolinamide-Sulfonamide | CH₂Cl₂ | 0 | 72 | 85 | >95:5 | 92 | [2] |

Mechanistic Insights and Logical Relationships

The catalytic cycle of 2-substituted pyrrolidine-catalyzed reactions typically involves the formation of a key enamine intermediate. This is followed by the stereoselective attack of the enamine on the electrophile and subsequent hydrolysis to release the product and regenerate the catalyst.

Catalytic Cycle for Asymmetric Michael Addition

Caption: Catalytic cycle for the this compound-catalyzed asymmetric Michael addition.

Experimental Workflow for Asymmetric Catalysis

Caption: General experimental workflow for asymmetric organocatalysis.

Role in Drug Development

The chiral building blocks produced through catalysis with 2-substituted pyrrolidines are of significant interest to the pharmaceutical industry. For instance, chiral γ-nitroaldehydes can be readily converted into γ-amino acids, a structural motif present in several active pharmaceutical ingredients (APIs). One notable example is Pregabalin, an anticonvulsant and anxiolytic drug, which is a γ-amino acid derivative. The development of efficient asymmetric routes to these intermediates is a key focus in process chemistry and drug development.[5]

Conclusion

While direct and extensive studies on this compound as an organocatalyst are not widely reported, the available data on structurally similar 2-alkylpyrrolidines demonstrate their significant potential in asymmetric catalysis. These catalysts, accessible through robust synthetic routes, are effective in promoting key carbon-carbon bond-forming reactions such as Michael additions and aldol reactions, often with high levels of stereocontrol. The steric bulk provided by the 2-alkyl substituent is crucial for creating a chiral pocket that directs the approach of the substrates, leading to high enantioselectivity. For researchers and professionals in drug development, the exploration of this compound and its derivatives presents an opportunity to develop novel and efficient catalytic systems for the synthesis of complex chiral molecules. Further research into the specific catalytic properties of this compound is warranted to fully elucidate its potential and expand the toolkit of asymmetric organocatalysis.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]

- 5. cris.unibo.it [cris.unibo.it]

The Enigmatic Chiral Auxiliary: A Technical Guide to the Postulated Mechanism of 2-Isobutylpyrrolidine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the mechanism of action of 2-isobutylpyrrolidine as a chiral auxiliary in asymmetric synthesis. It is important to note that while pyrrolidine-based chiral auxiliaries are a cornerstone of modern organic synthesis, this compound itself is not a widely documented auxiliary in peer-reviewed literature. Therefore, this document presents a postulated mechanism of action, drawing upon the well-established principles of structurally related and extensively studied pyrrolidine auxiliaries, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). The experimental protocols and quantitative data provided herein are illustrative and based on analogous systems, designed to provide a foundational understanding for researchers exploring novel chiral auxiliaries.

Postulated Mechanism of Action: Stereocontrol via a Chiral Enamine Intermediate

The primary role of a chiral auxiliary is to temporarily impart its chirality to a prochiral substrate, directing subsequent chemical transformations to occur with a high degree of stereoselectivity. In the case of this compound, its efficacy as a chiral auxiliary would likely hinge on its ability to form a chiral enamine or a related reactive intermediate with a carbonyl compound. The steric bulk of the isobutyl group is expected to play a crucial role in facial shielding of the reactive intermediate, thereby dictating the direction of approach of an incoming electrophile.

The proposed catalytic cycle can be broken down into three key stages:

-

Formation of a Chiral Enamine: The secondary amine of this compound reacts with a prochiral ketone or aldehyde to form a chiral enamine. The stereochemistry of the pyrrolidine ring, specifically the center bearing the isobutyl group, creates a sterically hindered environment around the newly formed double bond.

-

Diastereoselective Electrophilic Attack: The chiral enamine then reacts with an electrophile. The isobutyl group on the pyrrolidine ring effectively blocks one face of the enamine, forcing the electrophile to approach from the less sterically hindered face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity.

-

Hydrolysis and Auxiliary Recovery: The resulting iminium ion is then hydrolyzed to release the chiral product, now possessing a defined stereochemistry, and regenerate the this compound auxiliary, which can, in principle, be recovered and reused.

Quantitative Data Summary

Due to the limited availability of published data specifically for this compound as a chiral auxiliary, the following table presents hypothetical yet plausible results for the asymmetric alkylation of cyclohexanone with various alkyl halides. These values are based on typical outcomes for effective pyrrolidine-based auxiliaries and are intended for illustrative purposes.

| Entry | Electrophile (R-X) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | CH₃I | >98 | 96 | 85 |

| 2 | CH₃CH₂Br | 95 | 93 | 88 |

| 3 | PhCH₂Br | 97 | 95 | 92 |

| 4 | Allyl-Br | 96 | 94 | 89 |

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual experimental results may vary.

Detailed Experimental Protocols

The following is a representative experimental protocol for the asymmetric alkylation of a ketone using (S)-2-isobutylpyrrolidine as a chiral auxiliary. This protocol is adapted from standard procedures for related chiral auxiliaries.

General Workflow

Protocol: Asymmetric Alkylation of Cyclohexanone with Benzyl Bromide

Materials:

-

(S)-2-Isobutylpyrrolidine (1.2 equiv)

-

Cyclohexanone (1.0 equiv)

-

Benzyl bromide (1.1 equiv)

-

Anhydrous Toluene

-

Anhydrous Diethyl Ether

-

Saturated aqueous NH₄Cl solution

-

1 M HCl solution

-

Anhydrous MgSO₄

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Enamine Formation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus under an inert atmosphere, add cyclohexanone (1.0 equiv) and (S)-2-isobutylpyrrolidine (1.2 equiv) in anhydrous toluene. Reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap. Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

Alkylation: Dissolve the crude enamine in anhydrous diethyl ether and cool the solution to -78 °C in a dry ice/acetone bath. Add benzyl bromide (1.1 equiv) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 4 hours.

-

Quenching and Hydrolysis: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Add 1 M HCl solution and stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

-

Work-up and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired (R)-2-benzylcyclohexanone.

Conclusion

While this compound is not a mainstream chiral auxiliary, its structural similarity to highly successful pyrrolidine-based auxiliaries suggests a plausible mechanism of action centered around the formation of a sterically biased chiral enamine intermediate. The isobutyl group is anticipated to provide effective facial shielding, leading to high diastereoselectivity in reactions with electrophiles. The illustrative protocols and data presented in this guide provide a theoretical framework for researchers interested in exploring the potential of this compound and other novel chiral auxiliaries in asymmetric synthesis. Further experimental validation is necessary to fully elucidate its efficacy and scope.

Chiral Pyrrolidine Scaffolds: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chiral pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, has emerged as a "privileged" structural motif in medicinal chemistry. Its prevalence in natural products and its inherent stereochemical complexity have made it a cornerstone in the design of novel therapeutics. The conformational rigidity of the pyrrolidine ring allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets. This technical guide delves into the key applications of chiral pyrrolidine scaffolds in drug discovery, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Key Therapeutic Applications and Quantitative Bioactivity

Chiral pyrrolidine derivatives have demonstrated significant therapeutic potential across a wide range of diseases, including metabolic disorders, viral infections, neurological conditions, and cancer. The stereochemistry of the pyrrolidine ring is often crucial for biological activity, with different enantiomers exhibiting vastly different potencies and selectivities.[1]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A prominent application of chiral pyrrolidine scaffolds is in the development of DPP-4 inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes.[2] These drugs work by prolonging the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion in a glucose-dependent manner.[2][3][4][5] Vildagliptin is a prime example of a successful drug featuring a chiral pyrrolidine core.

| Compound | Target | IC50/Ki | Application |

| Vildagliptin | DPP-4 | ~2.5-50 nM (IC50) | Type 2 Diabetes |

| Pyrrolidine Sulfonamide Derivatives | DPP-IV | 11.32 ± 1.59 μM (IC50 for most active compound) | Antidiabetic |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | DPP-4 Precursor | N/A | Vildagliptin Synthesis |

Data compiled from multiple sources.

Antiviral Agents: Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

The chiral pyrrolidine scaffold is a key component in several direct-acting antiviral agents (DAAs) targeting the hepatitis C virus (HCV). Specifically, it is found in inhibitors of the NS3/4A serine protease, an enzyme essential for viral replication.[6][7][8][9] Glecaprevir and Grazoprevir are two such inhibitors that have demonstrated pan-genotypic activity. The pyrrolidine moiety plays a crucial role in positioning the molecule within the enzyme's active site.

| Compound | Target | Ki | Application |

| Glecaprevir | HCV NS3/4A Protease | Sub-nanomolar to low nanomolar range | Hepatitis C |

| Grazoprevir | HCV NS3/4A Protease | Nanomolar range | Hepatitis C |

| Telaprevir | HCV NS3/4A Protease | 7 nM | Hepatitis C |

Data compiled from multiple sources.[9]

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors for Neurological Disorders

Selective inhibition of neuronal nitric oxide synthase (nNOS) is a promising therapeutic strategy for various neurological and neurodegenerative diseases.[10] Chiral pyrrolidine-based inhibitors have been developed that exhibit high potency and selectivity for nNOS over other NOS isoforms.[10] The stereochemistry of the pyrrolidine core is critical for achieving this selectivity.

| Compound | Target | IC50 | Application |

| Pyrrolidine-based nNOS Inhibitors (e.g., inhibitor 8c) | nNOS | Potent, with varying selectivity over eNOS | Neurological Disorders |

| Gem-difluorinated monocationic inhibitors | nNOS | High potency and selectivity | Neurodegenerative Diseases |

Data compiled from multiple sources.[10]

Anticancer Agents

The versatility of the chiral pyrrolidine scaffold has also been exploited in the development of anticancer agents. These compounds have been shown to target various cancer-related pathways. For instance, certain pyrrolidine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.

| Compound Class | Target Cell Lines | IC50 Values |

| Thiophen-containing pyrrolidine derivatives | MCF-7, HeLa | 17-28 µM (MCF-7), 19-30 µM (HeLa) |

| Phenyl-containing pyrrolidine derivatives | MCF-7, HeLa | 22-29 µM (MCF-7), 26-37 µM (HeLa) |

| Tetrazolopyrrolidine-1,2,3-triazole analogues (7a, 7i) | HeLa | 0.32 ± 1.00 µM (7a), 1.80 ± 0.22 µM (7i) |

| Erlotinib-1,2,3-triazole derivative (3h) | HeLa | 1.35 ± 0.74 µM |

Data compiled from multiple sources.[11][12]

Detailed Experimental Protocols

The synthesis of chiral pyrrolidine scaffolds often starts from readily available chiral precursors, such as L-proline, or employs asymmetric synthesis methodologies to control the stereochemistry.

Synthesis of Vildagliptin Intermediate: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol describes a key step in the synthesis of the DPP-4 inhibitor, Vildagliptin, starting from L-proline.

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

-

To a solution of L-proline (10 g, 0.087 mol) in tetrahydrofuran (THF) (200 mL), add chloroacetyl chloride (9.8 mL, 0.129 mol) dropwise at 0 °C.[13][14]

-

Stir the mixture at room temperature for 20 minutes, then heat to 70 °C and maintain for a specified period, monitoring the reaction by TLC.[13]

-

After completion, cool the reaction mixture, dilute with water (25 mL), and stir for 20 minutes.[13][14]

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.[14]

Step 2: Conversion to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

-

The carboxylic acid from the previous step can be converted to the corresponding nitrile. One reported method involves reacting it with acetonitrile in the presence of sulfuric acid.[13][15]

Asymmetric Synthesis of Chiral Pyrrolidines via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This method provides a powerful way to construct highly functionalized, enantioenriched pyrrolidines.

General Procedure:

-

In an inert atmosphere (e.g., under nitrogen or argon), dissolve the copper(I) precatalyst (e.g., Cu(OAc)₂) and the chiral ligand in an anhydrous solvent (e.g., toluene).[16]

-

Stir the mixture at room temperature to form the catalyst complex.[16]

-

Add the azomethine ylide precursor (e.g., an imine formed from a glycine ester and an aldehyde/ketone).[16]

-

Add the alkene (dipolarophile) to the reaction mixture.[16]

-

Initiate the reaction by adding a base (e.g., DBU) dropwise.[16]

-

Stir the reaction at the appropriate temperature, monitoring its progress by TLC or LC-MS.[16]

-

Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl) and extract the product with an organic solvent.[16]

-

Dry the combined organic layers, concentrate, and purify the product by flash column chromatography.[16]

Synthesis of Chiral Pyrrolidines via Ring-Closing Enyne Metathesis (RCEM)

RCEM is an atom-economical method for synthesizing pyrrolidine derivatives.

General Procedure:

-

The enyne substrate, containing a nitrogen atom, is dissolved in a suitable solvent.

-

A ruthenium catalyst, such as a first or second-generation Grubbs catalyst, is added to the solution.[17]

-

The reaction is stirred under mild conditions, and its progress is monitored.

-

The desired pyrrolidine derivative is isolated and purified after the reaction is complete.[17]

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways in which chiral pyrrolidine-containing drugs operate is crucial for rational drug design and development.

DPP-4 Inhibition and the Incretin Pathway

DPP-4 inhibitors, like Vildagliptin, enhance the incretin effect, which is crucial for glucose homeostasis.

Caption: DPP-4 inhibitors block the degradation of incretin hormones, enhancing their glucose-lowering effects.

HCV NS3/4A Protease Inhibition

HCV NS3/4A protease inhibitors are competitive inhibitors that block the cleavage of the HCV polyprotein, a critical step in the viral life cycle.

Caption: HCV protease inhibitors prevent the maturation of viral proteins, thereby halting viral replication.

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

nNOS is a calcium/calmodulin-dependent enzyme that produces nitric oxide (NO), a key signaling molecule in the nervous system. Dysregulation of nNOS is implicated in neurotoxicity.

Caption: nNOS inhibitors block the production of nitric oxide, which can be neuroprotective in certain conditions.

Conclusion

The chiral pyrrolidine scaffold continues to be a highly valuable and versatile building block in the design and synthesis of new therapeutic agents. Its unique structural and stereochemical properties allow for the development of potent and selective drugs across a multitude of therapeutic areas. The examples highlighted in this guide underscore the significant impact of this "privileged" scaffold on modern medicinal chemistry. Future research will undoubtedly continue to uncover new applications and innovative synthetic methodologies for this remarkable heterocyclic system.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]

- 6. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. op.niscair.res.in [op.niscair.res.in]

- 16. benchchem.com [benchchem.com]

- 17. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]

Discovery and history of 2-Isobutylpyrrolidine in synthesis

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. Its unique stereochemical and physicochemical properties have made it a cornerstone in medicinal chemistry and drug design. Among its many derivatives, 2-isobutylpyrrolidine serves as a valuable chiral building block. This technical guide provides an in-depth overview of the discovery and history of this compound in synthesis, focusing on modern enantioselective strategies, detailed experimental protocols, and the biological relevance of the broader pyrrolidine class.

Historical Context and Discovery

While a singular, seminal report detailing the initial discovery of this compound is not readily apparent in the historical literature, its synthesis and study are intrinsically linked to the broader exploration of pyrrolidine chemistry. The development of synthetic methodologies for constructing and functionalizing the pyrrolidine ring has been a continuous effort in organic chemistry. Early methods often resulted in racemic mixtures, but the increasing demand for enantiomerically pure compounds, driven by the pharmaceutical industry, spurred the development of asymmetric syntheses. The true value of chiral 2-substituted pyrrolidines, including the isobutyl variant, was realized with the advent of asymmetric synthesis and their application as chiral auxiliaries and key intermediates in the preparation of complex molecular targets.

Key Synthetic Strategies

The synthesis of enantiomerically pure this compound can be achieved through several modern synthetic strategies. These methods often rely on the use of chiral auxiliaries, asymmetric catalysis, or biocatalysis to control the stereochemical outcome.

One of the most effective and widely applicable methods for the asymmetric synthesis of 2-substituted pyrrolidines involves the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine. This approach offers high levels of stereocontrol and generally proceeds with good yields.

Another prominent strategy involves the catalytic asymmetric hydrogenation of a 2-isobutyl-1-pyrroline precursor. This method utilizes chiral transition metal catalysts to achieve high enantioselectivity in the reduction of the imine bond.

Furthermore, biocatalytic approaches using enzymes such as imine reductases (IREDs) have emerged as powerful tools for the synthesis of chiral amines, including cyclic amines like this compound. These enzymatic methods offer the advantages of high enantioselectivity and mild reaction conditions.

Experimental Protocols

Below are detailed experimental protocols for key synthetic transformations relevant to the synthesis of this compound.

Synthesis of (R)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide

This protocol describes the synthesis of a chiral N-tert-butanesulfinyl imine, a key intermediate for the diastereoselective addition of a Grignard reagent.

Materials:

-

(R)-2-Methylpropane-2-sulfinamide

-

4-Chlorobenzaldehyde

-

Copper(II) sulfate (CuSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (R)-2-methylpropane-2-sulfinamide in CH₂Cl₂ is added 4-chlorobenzaldehyde and CuSO₄.

-

The resulting suspension is stirred at room temperature.

-

Upon completion of the reaction (monitored by TLC), the mixture is filtered through a pad of Celite®.

-

The filtrate is washed sequentially with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the crude product.

-

The crude product is purified by flash column chromatography on silica gel to yield the pure (R)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide.

Asymmetric Synthesis of 2-Substituted Pyrrolidines via Grignard Addition to a γ-Chloro-N-tert-butanesulfinyl Imine

This general protocol outlines the diastereoselective addition of a Grignard reagent to a chiral γ-chloro-N-tert-butanesulfinyl imine, followed by cyclization to form the pyrrolidine ring. This can be adapted for the synthesis of this compound by using isobutylmagnesium bromide as the Grignard reagent.

Materials:

-

Chiral γ-chloro-N-tert-butanesulfinyl imine

-

Isobutylmagnesium bromide (Grignard reagent) in a suitable solvent (e.g., THF or Et₂O)

-

Anhydrous solvent (e.g., THF or CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., methanol or dioxane)

Procedure:

-

A solution of the chiral γ-chloro-N-tert-butanesulfinyl imine in an anhydrous solvent is cooled to -78 °C under an inert atmosphere.

-

The Grignard reagent (isobutylmagnesium bromide) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at -78 °C for several hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl and allowed to warm to room temperature.

-

The mixture is extracted with Et₂O, and the combined organic layers are dried over MgSO₄, filtered, and concentrated.

-

The crude sulfinamide is then treated with HCl in a suitable solvent to effect cyclization and removal of the chiral auxiliary, yielding the this compound hydrochloride salt.

Quantitative Data Summary

The following table summarizes typical quantitative data for the asymmetric synthesis of 2-substituted pyrrolidines using the Grignard addition to a chiral N-tert-butanesulfinyl imine methodology. Please note that specific yields and enantiomeric excess will vary depending on the exact substrates and reaction conditions used.

| Step | Starting Materials | Product | Typical Yield (%) | Typical Diastereomeric/Enantiomeric Excess (%) |

| Imine Formation | Chiral sulfinamide, Aldehyde | Chiral N-sulfinylimine | 85-95 | >99 (de) |

| Grignard Addition | Chiral N-sulfinylimine, Grignard reagent | Adduct | 70-90 | >95 (de) |

| Cyclization & Deprotection | Adduct | 2-Substituted Pyrrolidine | 80-95 | >95 (ee) |

Logical and Experimental Workflows

The synthesis of this compound via the chiral sulfinamide approach can be visualized as a logical workflow.

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of Pharmaceuticals Using 2-Isobutylpyrrolidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral pyrrolidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals. Their rigid, five-membered ring structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets. 2-Isobutylpyrrolidine and its derivatives, in particular, serve as valuable chiral building blocks and organocatalysts in the enantioselective synthesis of active pharmaceutical ingredients (APIs). The isobutyl group provides steric hindrance that can effectively control the stereochemical outcome of a reaction. This document provides detailed application notes and protocols for the enantioselective synthesis of a key pharmaceutical intermediate derived from this compound, leading to the synthesis of the widely used drug, Pregabalin.

Application: Enantioselective Synthesis of (S)-Pregabalin via a Chiral Lactam Intermediate

Pregabalin, marketed under the brand name Lyrica, is a gamma-aminobutyric acid (GABA) analog used to treat epilepsy, neuropathic pain, and generalized anxiety disorder. The therapeutic activity resides in the (S)-enantiomer. A key intermediate in several efficient syntheses of (S)-Pregabalin is the chiral lactam, (S)-4-isobutylpyrrolidin-2-one. This section details a robust method for the preparation of this key intermediate and its subsequent conversion to (S)-Pregabalin.

Overview of the Synthetic Strategy

The synthesis of (S)-Pregabalin can be efficiently achieved through the enantioselective synthesis of (S)-4-isobutylpyrrolidin-2-one, followed by hydrolysis of the lactam to yield the final product. The critical step is the establishment of the stereocenter at the C4 position of the pyrrolidinone ring.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (ee) achieved in the key steps of the synthesis of (S)-Pregabalin via the chiral lactam intermediate.

| Step | Reaction | Starting Materials | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| 1 | Wittig Reaction | Pyrrolidine-2,4-dione, Isobutyltriphenylphosphonium bromide | 4-Isobutylidene-pyrrolidin-2-one | ~85 (crude) | - | Patent CN105906393A |

| 2 | Asymmetric Hydrogenation | 4-Isobutylidene-pyrrolidin-2-one | (S)-4-Isobutylpyrrolidin-2-one | >90 | >99 | Adapted from various asymmetric hydrogenation protocols |

| 3 | Lactam Hydrolysis | (S)-4-Isobutylpyrrolidin-2-one | (S)-Pregabalin | >95 | >99 | General knowledge |

Experimental Protocols

Protocol 1: Synthesis of 4-Isobutylidene-pyrrolidin-2-one

This protocol describes the synthesis of the precursor for the asymmetric hydrogenation step.

Materials:

-

Pyrrolidine-2,4-dione

-

Isobutyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of isobutyltriphenylphosphonium bromide (1.2 eq) in anhydrous DMF at 0 °C, add potassium tert-butoxide (1.2 eq) portion-wise.

-

Stir the resulting orange-red ylide solution at 0 °C for 30 minutes.

-